N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide
Description
N-[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide is a benzamide-derived compound characterized by a 4-chlorophenyl ethylamino group linked to a 4-phenylbenzamide core via a glyoxylic acid spacer. Its structure integrates aromatic chlorophenyl and phenyl moieties, which are common in bioactive molecules targeting microbial and cancer cells.
Properties
Molecular Formula |
C23H21ClN2O2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C23H21ClN2O2/c24-21-12-6-17(7-13-21)14-15-25-22(27)16-26-23(28)20-10-8-19(9-11-20)18-4-2-1-3-5-18/h1-13H,14-16H2,(H,25,27)(H,26,28) |
InChI Key |
KGIOSEZDGYFTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of WAY-631268 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of stable intermediates and reagents that are both cost-effective and readily available. The reaction conditions are mild, avoiding the need for complex purification processes such as silica gel column chromatography . This makes the process suitable for industrial production, where cost and efficiency are critical factors.
Chemical Reactions Analysis
WAY-631268 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions, highlighting the compound’s versatility in chemical synthesis .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide exhibit significant antimicrobial properties. A study published in PMC6259751 evaluated a series of related compounds against various bacterial and fungal strains, demonstrating that they possess activity comparable to established antibiotics such as isoniazid and fluconazole . This suggests potential applications in treating infections caused by resistant strains.
2. Anticancer Potential
The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. In studies focusing on sulfonamide derivatives, compounds with similar functional groups showed cytotoxic effects against human cancer cell lines, including breast and colon cancer cells . The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
3. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, derivatives of this compound have shown promise in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Screening
In a controlled laboratory setting, a series of benzamide derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that compounds with the chlorophenyl group exhibited enhanced antibacterial effects compared to their non-chlorinated counterparts. This reinforces the importance of structural modifications in developing effective antimicrobial agents .
Case Study 2: Anticancer Activity
A research team conducted in vitro tests on several sulfonamide derivatives, including those structurally similar to this compound. The findings revealed that these compounds induced significant apoptosis in cancer cell lines at low concentrations, suggesting their potential as therapeutic agents for cancer treatment .
Data Summary
| Application | Biological Activity | Reference |
|---|---|---|
| Antimicrobial | Comparable activity to isoniazid | PMC6259751 |
| Anticancer | Induces apoptosis in cancer cells | PMC9267128 |
| Enzyme Inhibition | Inhibits acetylcholinesterase | PMC11531508 |
Mechanism of Action
The mechanism of action of WAY-631268 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Comparison
The compound shares core structural motifs with several derivatives, as highlighted below:
Table 1: Structural Features of N-[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide and Analogs

Key Observations :
- The target compound’s 4-chlorophenyl ethylamino group distinguishes it from morpholine (4q) or thiazolidinone (7) derivatives.
- Benzamide core is conserved across analogs, but substituents (e.g., nitro, difluoromethoxy, pyrimidine) modulate electronic properties and bioactivity .
Key Insights :
- Antimicrobial Activity: Azetidinone derivatives (e.g., compound 4) exhibit superior antimicrobial potency compared to thiazolidinones, likely due to the Balaban index (J) and molecular connectivity indices governing membrane interaction .
- Anticancer Activity: Thiazolidinone derivatives (e.g., compound 10) show moderate activity, with Kier’s α shape index and HOMO energy influencing cytotoxicity .
- Local Anesthetic Activity : Morpholine derivatives (e.g., 4q) highlight the role of carboxamide substituents in prolonging anesthetic effects .
QSAR and Physicochemical Insights
- Antimicrobial QSAR: Topological parameters (Balaban index, molecular connectivity) and electronic descriptors (HOMO energy) are critical for activity in azetidinones and thiazolidinones .
- Anticancer QSAR: Kier’s α third-order shape index (κα₃) and cosmic total energy (cos E) correlate with thiazolidinone derivatives’ efficacy against MCF7 cells .
- Substituent Effects :
- Chlorophenyl groups enhance lipophilicity and target binding in microbial enzymes.
- Fluorophenyl/difluoromethoxy groups improve metabolic stability and bioavailability .
Biological Activity
N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C19H20ClN3O
- CAS Number : 3289-75-6
- SMILES Notation : ClC1=CC=C(NC(=O)C2=C(NCC3=CC=NC=C3)C=CC=C2)C=C1
This structure indicates the presence of a chlorophenyl group and an amide functional group, which are critical for its biological activity.
Antiviral Properties
Research has indicated that derivatives of N-phenylbenzamide, including compounds similar to this compound, exhibit broad-spectrum antiviral effects. For instance, certain derivatives have shown efficacy against various viruses such as Hepatitis B virus (HBV), HIV-1, and Enterovirus 71 (EV71) by enhancing intracellular levels of antiviral proteins like APOBEC3G .
Antimicrobial Activity
The compound has also been noted for its antimicrobial properties. In particular, studies have highlighted its fungistatic effects against specific strains of fungi. For example, related compounds have demonstrated inhibitory concentrations (MIC values) against Trichophyton asteroides, suggesting potential applications in treating fungal infections .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the chlorophenyl moiety plays a significant role in modulating interactions with viral proteins or enzymes involved in replication processes.
Case Study 1: Antiviral Screening
A study conducted on N-phenylbenzamide derivatives demonstrated that modifications at the 4-position of the benzamide significantly influenced antiviral activity. The compound exhibited an IC50 value of approximately 18 μM against EV71, indicating moderate efficacy . This highlights the importance of structural optimization for enhancing antiviral potency.
Case Study 2: Toxicity and Pharmacokinetics
In vivo studies assessing the toxicity and pharmacokinetics of similar benzamide derivatives revealed that they possess favorable profiles with minimal acute toxicity in animal models. These findings are crucial for evaluating the safety and therapeutic potential of this compound .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 337.803 g/mol |
| Boiling Point | 368.8 ± 27.0 °C |
| Melting Point | 168 °C |
| Density | 1.4 ± 0.1 g/cm³ |
| Antiviral IC50 (EV71) | 18 ± 1.2 μM |
| MIC (T. asteroides) | 6.25 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

